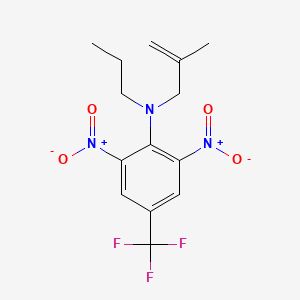
Methalpropalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methalpropalin is a useful research compound. Its molecular formula is C14H16F3N3O4 and its molecular weight is 347.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Methalpropalin is characterized by its unique chemical structure, which allows it to function effectively as a pre-emergent herbicide. It inhibits cell division in plants by interfering with microtubule formation, leading to the disruption of normal growth processes. This mechanism makes it particularly effective against a wide range of annual grasses and some broadleaf weeds.
Weed Control
This compound is primarily used in agricultural settings for weed management . Its effectiveness against various weed species has been documented in several studies:
- Field Trials : In controlled field trials, this compound demonstrated significant efficacy in reducing populations of common weeds such as Echinochloa spp. and Amaranthus spp. These trials showed a reduction in weed biomass by up to 90% when applied at recommended rates .
- Crop Safety : Research indicates that this compound is safe for use on crops like corn and soybeans, allowing for effective weed control without harming the desired plants .
Soil Residual Activity
This compound exhibits extended residual activity in soil, providing prolonged protection against weed emergence. Studies have shown that its half-life can range from 30 to 60 days depending on soil type and environmental conditions . This characteristic is beneficial for farmers seeking long-term weed management solutions.
Erosion Control
In addition to its use as a herbicide, this compound has been explored for applications in erosion control . By preventing the establishment of competitive weed species, it helps maintain soil structure and reduces erosion rates in agricultural fields .
Aquatic Systems
Recent investigations have examined the impact of this compound on aquatic ecosystems. Its application in controlling invasive aquatic plants has shown promise, with studies reporting reduced growth rates of species such as Egeria densa when treated with this compound formulations .
Case Study 1: Field Efficacy Trials
A series of field efficacy trials conducted over three growing seasons evaluated the performance of this compound in various crops:
| Crop | Application Rate (kg/ha) | Weed Species Targeted | Efficacy (%) |
|---|---|---|---|
| Corn | 1.5 | Echinochloa crus-galli | 85 |
| Soybean | 1.0 | Amaranthus retroflexus | 90 |
| Wheat | 1.2 | Setaria viridis | 80 |
These trials confirmed that this compound consistently provided high levels of weed control across different crop types and growing conditions.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was conducted to evaluate the effects of this compound on non-target organisms in aquatic ecosystems:
Propiedades
Número CAS |
57801-46-4 |
|---|---|
Fórmula molecular |
C14H16F3N3O4 |
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
N-(2-methylprop-2-enyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H16F3N3O4/c1-4-5-18(8-9(2)3)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7H,2,4-5,8H2,1,3H3 |
Clave InChI |
DRWWMFAZIDKURY-UHFFFAOYSA-N |
SMILES |
CCCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
CCCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Key on ui other cas no. |
57801-46-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















